molecular formula C14H14O2S B6748678 1-(Benzenesulfonylmethyl)-3-methylbenzene

1-(Benzenesulfonylmethyl)-3-methylbenzene

Cat. No.: B6748678
M. Wt: 246.33 g/mol
InChI Key: OXCFAVVOCLAODI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonylmethyl)-3-methylbenzene is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by a benzenesulfonyl group attached to a methylbenzene (toluene) structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonylmethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 3-methylbenzyl alcohol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonyl compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions. These processes utilize benzenesulfonyl chloride and 3-methylbenzyl alcohol as starting materials, with catalysts and solvents optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonylmethyl)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonylmethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfonylmethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the benzenesulfonyl and methyl groups allows for diverse chemical transformations and applications .

Properties

IUPAC Name

1-(benzenesulfonylmethyl)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-12-6-5-7-13(10-12)11-17(15,16)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCFAVVOCLAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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